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Compound of Interest

Compound Name: 3-Aminooxan-4-one hydrochloride

CAS No.: 2044902-01-2

Cat. No.: B2751560

Get Quote

-Aminoketone Intermediates

Executive Summary & Structural Context[1][2][3][4]
[5][6]
3-Aminooxan-4-one hydrochloride (Synonyms: 3-aminotetrahydro-4H-pyran-4-one HCl) is a

critical heterocyclic building block used in the synthesis of spiro-hydantoins and complex

peptidomimetics. Structurally, it features a saturated six-membered ether ring with an amino

group

-positioned to a ketone.

Critical Stability Insight: As a Senior Scientist, I must emphasize that the free base of this

molecule is thermodynamically unstable. Primary

-aminoketones are prone to rapid self-condensation to form dihydropyrazines (dimerization)
under neutral or basic conditions. Therefore, the hydrochloride salt form is not just a
convenience; it is a chemical necessity for isolation and storage.
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This guide provides the expected spectroscopic data (NMR, IR, MS) and the specific

experimental protocols required to validate the identity and purity of this hygroscopic salt,

distinguishing it from its degradation products.

Mass Spectrometry (MS) Profile
Mass spectrometry is the first line of defense in verifying the integrity of the oxan-4-one ring.

The primary risk is the presence of the pyrazine dimer (

Da range) formed via double condensation.

Expected Data Table
Parameter Value Interpretation

Molecular Formula Parent salt structure.

Monoisotopic Mass 115.06 Da (Free Base) Exact mass of the cation.

Ionization Mode ESI (+)
Electrospray Ionization

(Positive).

[M+H]⁺ Peak 116.1 m/z
Protonated molecular ion

(Base Peak).

[M+Na]⁺ Peak 138.1 m/z
Sodium adduct (common in

glass/solvent traces).

Dimer Impurity ~195-199 m/z

Critical QC Flag: Indicates

degradation to pyrazine

derivatives.

Technical Insight:
In LC-MS, use an acidic mobile phase (0.1% Formic Acid). Do not use high pH buffers

(Ammonium Bicarbonate), as on-column dimerization can occur, leading to false-positive

impurity signals.

Infrared Spectroscopy (IR) Data[6]
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The IR spectrum of the hydrochloride salt is distinct from the free base due to the ammonium

group's influence on the carbonyl stretching frequency.

Expected Data Table

Functional Group
Wavenumber (

)
Spectral Feature

Ammonium (

)
2800 – 3200

Broad, strong absorption with

multiple sub-bands (N-H

stretch). Overlaps C-H

stretches.

Ketone (

)
1725 – 1745

Sharp, strong. Shifted to

higher wavenumbers

(compared to standard 1715)

due to the electron-

withdrawing inductive effect of

the

-ammonium group.

Ether (

)
1080 – 1150

Strong, sharp bands

characteristic of the

tetrahydropyran ring.

C-N Stretch 1200 – 1250 Medium intensity.

Nuclear Magnetic Resonance (NMR)[3][6][7][8]
NMR is the definitive method for confirming the regiochemistry (3-amino vs. 4-amino isomers).

Solvent Selection Strategy:

Recommended:DMSO-

. It prevents rapid proton exchange, allowing observation of the ammonium protons (

) and providing a clear window for the ring protons.
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Avoid:

(unless necessary), as it causes immediate exchange of the ammonium protons and can
catalyze enolization/degradation if not pH adjusted.

H NMR Data (400 MHz, DMSO- )

Position
Shift (

ppm)
Multiplicity Integration Assignment

8.30 – 8.60 Broad Singlet 3H

Ammonium

protons (

). Disappears in

.

H-3 4.15 – 4.30 dd or m 1H

-proton.

Deshielded by

both ketone and

ammonium.

H-2 3.80 – 4.00 Multiplet 2H

Ether protons

adjacent to the

amine.

Diastereotopic

nature may split

these.[1]

H-6 3.60 – 3.80 Multiplet 2H

Ether protons

adjacent to the

methylene.[2]

H-5 2.40 – 2.65 Multiplet 2H

Methylene

protons

to ketone.

C NMR Data (100 MHz, DMSO- )
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Carbon
Shift (

ppm)
Assignment

C-4 201.0 – 204.0
Ketone Carbonyl. Distinctive

low-field signal.

C-2 68.0 – 71.0
Ether carbon adjacent to

amine.

C-6 65.0 – 67.0 Ether carbon distal to amine.

C-3 54.0 – 57.0 -Carbon bearing the amine.

C-5 38.0 – 41.0
Methylene

to ketone.

Experimental Protocols
Protocol A: Sample Preparation for NMR (Hygroscopic
Handling)
The salt is hygroscopic. Water uptake results in peak broadening and integration errors.

Drying: Dry the sample in a vacuum desiccator over

for 4 hours prior to analysis.

Solvent: Use ampouled, dry DMSO-

(99.9% D).

Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-

.

Acquisition: Run the spectrum immediately. Do not heat the sample above 30°C to avoid

degradation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2751560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B: Purity Assessment Workflow
This diagram outlines the decision logic for validating the material, specifically distinguishing

between the salt and the dimer impurity.

Raw Material
(3-Aminooxan-4-one HCl)

Visual Inspection
(White vs. Yellow Solid)

LC-MS (Acidic Mobile Phase)
Check for [M+H]+ 116

If White/Off-White

Reject/Recrystallize
(Pyrazine Contamination)

If Bright Yellow
(Indicates Polymer/Dimer)

Impurity Check
Is Mass ~196 present?

1H NMR (DMSO-d6)
Confirm Integral Ratio

No Dimer

Dimer > 5%

Release for Synthesis

Integrals Correct Foreign Peaks

Click to download full resolution via product page

Figure 1: Analytical workflow for the quality control of unstable

-aminoketone salts, prioritizing the detection of dimerization byproducts.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2751560/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-3-aminooxan-4-one-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2751560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure & Reactivity of

-Aminoketones:
Source: Fisher, L. E., & Muchowski, J. M. (1990).
Context: Establishes the instability of the free base and the necessity of the HCl salt form.

Spectroscopic Analogues (4-Piperidone/Pyranone Derivatives)

Source: National Institute of Advanced Industrial Science and Technology (AIST).
Context: Reference data for tetrahydropyran-4-one ring systems used to predict ring strain
and chemical shifts.

Synthesis of Pyranone Building Blocks

Source: BenchChem Application Notes.
Context: Protocols for handling oxan-4-one deriv

General Characterization of Amine Salts

Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of

Organic Compounds. 7th Ed. Wiley.[1]

Context: Authoritative text for interpreting the inductive shift of carbonyls in -ammonium
ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Tetrahydropyranyl Ethers [organic-chemistry.org]

2. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
Aminooxan-4-one Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.organic-chemistry.org/protectivegroups/hydroxyl/thp-ethers.htm
https://www.benchchem.com/product/b2751560?utm_src=pdf-custom-synthesis#bc-rfq
https://www.organic-chemistry.org/protectivegroups/hydroxyl/thp-ethers.htm
https://www.benchchem.com/pdf/Synthesis_of_Pharmaceutical_Intermediates_from_Tetrahydro_4H_pyran_4_one_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b2751560/docs#technical-guide-spectroscopic-characterization-of-3-aminooxan-4-one-hydrochloride
https://www.benchchem.com/product/b2751560/docs#technical-guide-spectroscopic-characterization-of-3-aminooxan-4-one-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2751560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b2751560/docs#technical-guide-spectroscopic-
characterization-of-3-aminooxan-4-one-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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